

Application Notes and Protocols for Risperidone-d4 in Urine Drug Testing

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Compound of Interest

Compound Name: Risperidone-d4

Cat. No.: B017335

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These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of risperidone and its major active metabolite, 9-hydroxyrisperidone (paliperidone), in human urine using **risperidone-d4** as an internal standard. The methodologies outlined are primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for therapeutic drug monitoring and forensic toxicology.

Introduction

Risperidone is an atypical antipsychotic medication used to manage schizophrenia, bipolar disorder, and irritability associated with autism. Monitoring its concentration and that of its active metabolite, 9-hydroxyrisperidone, in urine is crucial for assessing patient adherence, managing therapeutic dosage, and in toxicological investigations. Risperidone is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to 9-hydroxyrisperidone, which possesses similar pharmacological activity. Both compounds are primarily excreted through urine.^[1]

The use of a deuterated internal standard, such as **risperidone-d4**, is the gold standard for quantitative analysis by mass spectrometry. It mimics the chemical and physical properties of the analyte, correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Analyte and Internal Standard Information

- Analytes: Risperidone, 9-Hydroxyrisperidone (Paliperidone)
- Internal Standard: **Risperidone-d4**

Quantitative Data Summary

The following table summarizes the quantitative parameters from various validated methods for the analysis of risperidone and 9-hydroxyrisperidone in urine and other biological matrices. This allows for a comparative assessment of different methodologies.

Parameter	Risperidone	9-Hydroxyrisperidone	Matrix	Method	Internal Standard	Reference
Linearity Range	0.2 - 100 ng/mL	0.2 - 100 ng/mL	Plasma	LC-MS/MS	-	[2]
1 - 2000 ng/mL	1 - 2000 ng/mL	Urine	LC-MS/MS	-	[2][3]	
0.1 - 1.5 µg/mL	-	Drug Product	UPLC	-	[4]	
500 - 10000 ng/mL	-	Drug Product	RP-HPLC	-	[5]	
2.5 - 160 ng/mL	2.5 - 160 ng/mL	Serum	LC-MS/MS	-	[6][7]	
Limit of Detection (LOD)	0.05 µg/mL	-	Drug Product	UPLC	-	[4]
364.07 ng/mL	-	Drug Product	RP-HPLC	-	[5]	
0.2 ng/mL	-	Urine	HPLC-UV	-	[8][9]	
0.5 ng/mL	0.5 ng/mL	-	UHPLC-MS/MS	Risperidone-d4	[10]	
Limit of Quantification (LOQ)	4 ng/mL	6 ng/mL	Urine, Plasma, Saliva	MEPS-LC-UV	Diphenhydramine	[1]
0.1 µg/mL	-	Drug Product	UPLC	-	[4]	
1103.26 ng/mL	-	Drug Product	RP-HPLC	-	[5]	

10 ng/mL	10 ng/mL	Plasma	HPLC	-	[11]
1 ng/mL	1 ng/mL	-	UHPLC-MS/MS	Risperidone-d4	[10]
Recovery	>92%	>90%	Urine, Plasma, Saliva	MEPS	- [1]
Precision (RSD)	<7.9%	<7.9%	Urine, Plasma, Saliva	MEPS-LC-UV	- [1]
Intra-day: <1.2%, Inter-day: <3.2%	-	Urine	HF-LPME-HPLC	-	[8][9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS

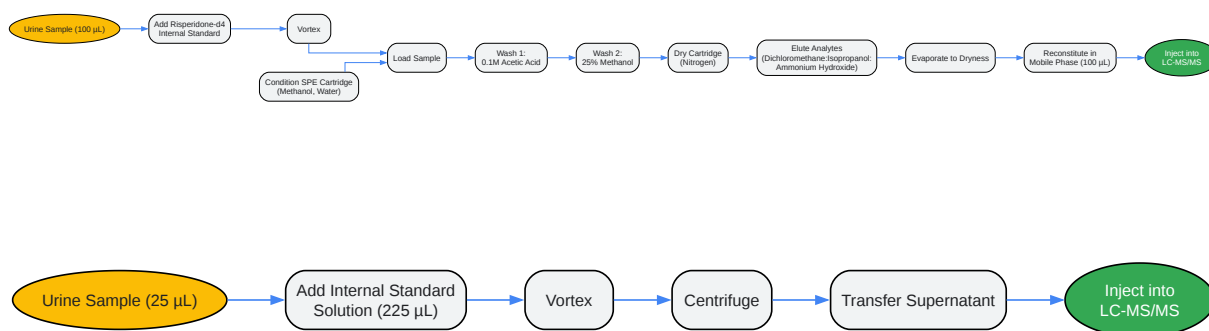
This protocol is a robust method for cleaning up complex urine matrices and achieving high sensitivity.

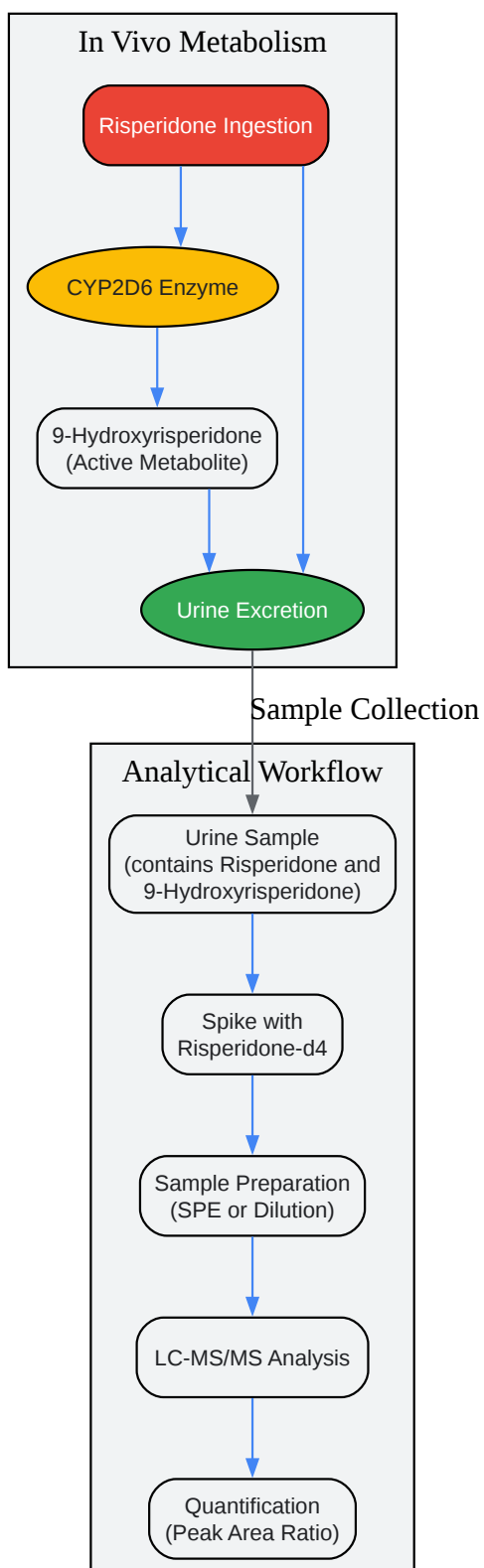
4.1.1. Materials and Reagents

- Urine samples
- Risperidone, 9-Hydroxyrisperidone, and **Risperidone-d4** standards
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Ammonium acetate

- Deionized water
- Mixed-mode solid-phase extraction (SPE) cartridges
- SPE vacuum manifold

4.1.2. Sample Preparation Workflow





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